
5-Isoxazolamine, 4-methyl-3-(pentafluoroethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-3-(perfluoroethyl)isoxazol-5-amine is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This particular compound is characterized by the presence of a methyl group at the 4-position, a perfluoroethyl group at the 3-position, and an amine group at the 5-position. The unique combination of these substituents imparts distinct chemical and physical properties to the molecule, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-(perfluoroethyl)isoxazol-5-amine can be achieved through several synthetic routes. One common method involves the cycloaddition reaction of nitrile oxides with alkynes. This reaction, known as the 1,3-dipolar cycloaddition, forms the isoxazole ring. The nitrile oxide can be generated in situ from the corresponding aldoxime using an oxidizing agent such as tert-butyl hypochlorite. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Another approach involves the condensation of hydroxylamine with β-diketones or their synthetic equivalents. This method requires the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process. The reaction is usually performed under reflux conditions in a solvent like ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of 4-Methyl-3-(perfluoroethyl)isoxazol-5-amine may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of metal catalysts such as copper(I) chloride or ruthenium(II) complexes can enhance the efficiency of the cycloaddition reaction. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can reduce the environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-(perfluoroethyl)isoxazol-5-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The nitro group, if formed, can be reduced back to the amine using reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: The perfluoroethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; solvents like water or acetic acid; temperatures ranging from room temperature to reflux.
Reduction: Sodium borohydride, catalytic hydrogenation; solvents like ethanol or methanol; ambient temperature to mild heating.
Substitution: Amines, thiols; solvents like dichloromethane or tetrahydrofuran; room temperature to mild heating.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methyl-3-(perfluoroethyl)isoxazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds. Its unique substituents make it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of the perfluoroethyl group may enhance its bioavailability and metabolic stability.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets. Its derivatives may serve as lead compounds for the development of new pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Methyl-3-(perfluoroethyl)isoxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, depending on its structure and substituents. For example, the amine group can form hydrogen bonds with active site residues of enzymes, while the perfluoroethyl group can enhance binding affinity through hydrophobic interactions. The isoxazole ring itself can participate in π-π stacking interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
3-Ethyl-4-methylisoxazol-5-amine: Similar structure but with an ethyl group instead of a perfluoroethyl group.
4-Methyl-3-(trifluoromethyl)isoxazol-5-amine: Contains a trifluoromethyl group instead of a perfluoroethyl group.
3-Methyl-4-(perfluoroethyl)isoxazol-5-amine: The positions of the methyl and perfluoroethyl groups are swapped.
Uniqueness
4-Methyl-3-(perfluoroethyl)isoxazol-5-amine is unique due to the presence of the perfluoroethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for the development of new materials and pharmaceuticals with enhanced performance characteristics.
Properties
CAS No. |
110234-59-8 |
|---|---|
Molecular Formula |
C6H5F5N2O |
Molecular Weight |
216.11 g/mol |
IUPAC Name |
4-methyl-3-(1,1,2,2,2-pentafluoroethyl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C6H5F5N2O/c1-2-3(13-14-4(2)12)5(7,8)6(9,10)11/h12H2,1H3 |
InChI Key |
FFGRARWKCHFRRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(ON=C1C(C(F)(F)F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Ethyl-1-phenyl-4,5-dihydropyrrolo[2,3-b]pyrrol-2(1H)-one](/img/structure/B12890511.png)


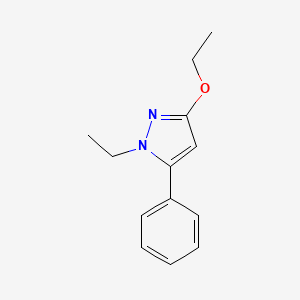
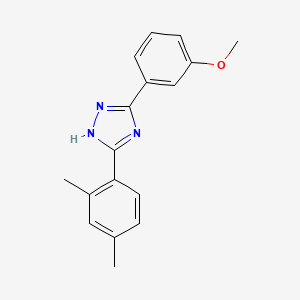
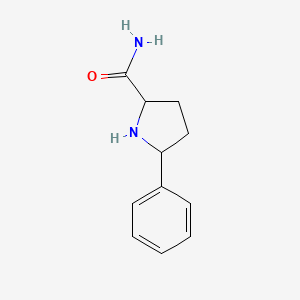
![2-([1,1'-Biphenyl]-4-yl)-4-chloroquinoline-8-carboxamide](/img/structure/B12890539.png)
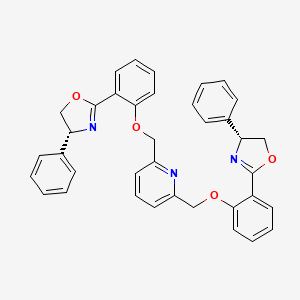
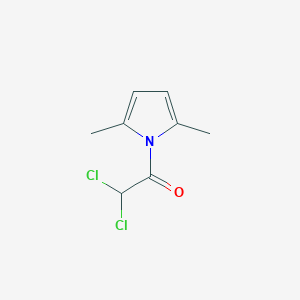
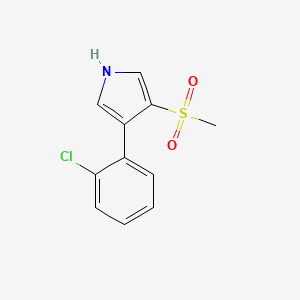
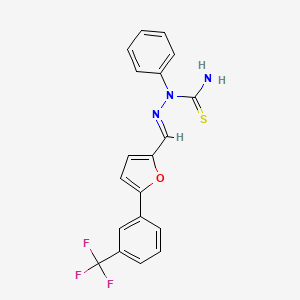
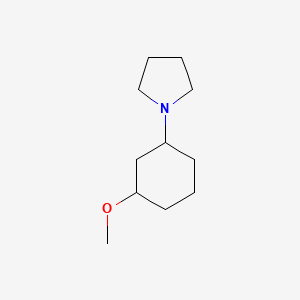
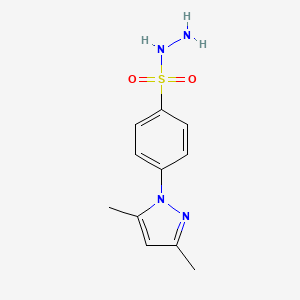
![Benzamide, N-[(diphenylphosphinyl)methyl]-N-methyl-](/img/structure/B12890587.png)
